molecular formula C27H25NO3 B2445426 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide CAS No. 923234-02-0

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide

Cat. No. B2445426
CAS RN: 923234-02-0
M. Wt: 411.501
InChI Key: HVSQCFOOKKTTLS-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chromenone derivatives and has been shown to possess potent anti-inflammatory and anti-cancer properties.

Scientific Research Applications

GPR35 Agonists and Radioligands

The compound 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, a related structure, has been identified as a potent and selective GPR35 agonist. This compound, in its tritium-labeled form ([3H]PSB-13253), serves as a powerful tool for studying the orphan G protein-coupled receptor GPR35, demonstrating high affinity and reversible binding in kinetic, saturation, and competition assays. This advancement contributes significantly to the understanding and potential therapeutic targeting of GPR35, which is involved in various physiological and pathological processes (Thimm et al., 2013).

Marine Drug Synthesis

Another research focus is the synthesis of 4H-chromene-2-carboxylic acid ester derivatives, like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. These derivatives are synthesized via condensation and cyclodehydration processes, contributing to marine drug development and understanding the molecular basis of their antitumor activities (Li et al., 2013).

MAPK Inhibitor Synthesis

The compound class including 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl) urea derivatives, demonstrates a novel approach in synthesizing p38 MAPK inhibitors, showcasing a methodology that employs the Claisen thermal rearrangement for the chromene core synthesis. This research underlines the critical role of solvent effects on the rearrangement process and contributes to the development of new therapeutic agents targeting the p38 MAPK pathway, a key player in inflammatory responses and diseases (Li et al., 2009).

Anticancer Activity of Chromen-4-ones

The synthesis and evaluation of 3-(5-phenyl-3H-[1,2,4]dithiazol-3-yl)chromen-4-ones and 4-oxo-4H-chromene-3-carbothioic acid N-phenylamides have revealed significant cytotoxic activity against various human cancer cell lines. This discovery opens avenues for developing new chemotherapeutic agents based on the chromen-4-one scaffold, potentially offering enhanced efficacy against neuroblastoma and ovarian cancer (Raj et al., 2010).

properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO3/c1-17-5-7-19(8-6-17)26(30)28-21-13-14-24-22(15-21)23(29)16-25(31-24)18-9-11-20(12-10-18)27(2,3)4/h5-16H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSQCFOOKKTTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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